molecular formula C11H10O3 B3262889 4-But-2-ynyloxy-benzoic acid CAS No. 362705-53-1

4-But-2-ynyloxy-benzoic acid

Cat. No.: B3262889
CAS No.: 362705-53-1
M. Wt: 190.19 g/mol
InChI Key: POHPBKCZMFMFRJ-UHFFFAOYSA-N
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Description

Architectural Significance of the Benzoic Acid and Alkyne Moieties in Molecular Design

The molecular architecture of 4-But-2-ynyloxy-benzoic acid is defined by two key functional components: the benzoic acid moiety and the internal alkyne group.

The benzoic acid moiety serves as a rigid, aromatic scaffold. The carboxylic acid group is a versatile handle for chemical synthesis and a key interaction point in supramolecular chemistry. It can be readily converted into esters, amides, or acid chlorides, providing a gateway to a vast array of derivatives. Furthermore, the carboxyl group is a hydrogen bond donor and acceptor, a property that is critical in the design of liquid crystals and in the molecular recognition of biological targets. docbrown.info The benzene (B151609) ring itself is hydrophobic, a characteristic that influences the solubility and packing of molecules in both solution and the solid state. docbrown.info

The alkyne moiety , specifically the but-2-yne group, introduces a linear, semi-rigid element into the molecule. As an internal alkyne, its reactivity differs from that of terminal alkynes which are frequently used in copper-catalyzed "click chemistry." While less reactive in such cycloaddition reactions, the internal triple bond can participate in a wide range of other transformations, including hydrogenation, halogenation, and various metal-catalyzed coupling and addition reactions. This functional group provides a site for further molecular elaboration, enabling the construction of extended, conjugated systems or the attachment of other molecular fragments with precise geometric control.

Position of this compound within Contemporary Organic Synthesis

In the landscape of modern organic synthesis, this compound is positioned as a versatile bifunctional building block. Its synthesis would typically be achieved via a Williamson ether synthesis, reacting a salt of 4-hydroxybenzoic acid with a 1-halo-2-butyne, a common strategy for preparing aryl ethers. researchgate.netsemanticscholar.org

The strategic value of this compound lies in the ability to selectively react one functional group while leaving the other intact for subsequent transformations. For example, the carboxylic acid can be used to anchor the molecule to a substrate or another molecule, while the alkyne remains available for polymerization or metal-catalyzed cross-coupling. This orthogonality is highly desirable in the multi-step synthesis of complex target molecules. Its structure is analogous to related propargyloxy derivatives that are used as building blocks for chemical probes and functional materials. chemicalbook.com

Table 1: Physicochemical Properties of this compound
PropertyValueSource
CAS Number362705-53-1 bldpharm.com
Molecular FormulaC11H10O3 bldpharm.com
Molecular Weight190.19 g/molCalculated
SMILESO=C(O)C1=CC=C(OCC#CC)C=C1 bldpharm.com

Overview of Academic Research Trajectories for Aryloxy-Alkyne Carboxylic Acids

The broader class of aryloxy-alkyne carboxylic acids, to which this compound belongs, is the subject of diverse academic research. These studies generally leverage the unique combination of rigidity and reactivity conferred by the aromatic and alkyne groups.

Key research trajectories include:

Materials Science: These compounds are investigated as monomers for the synthesis of novel polymers. The rigid rod-like structure of the alkyne and aryl groups can lead to materials with interesting liquid crystalline properties or high thermal stability.

Medicinal Chemistry: The scaffold is used in the design of bioactive molecules. The carboxylic acid can mimic a phosphate (B84403) group or engage in hydrogen bonding with protein active sites, while the alkyne can be used to link the molecule to other pharmacophores or to tune its metabolic stability.

Supramolecular Chemistry: The ability of the carboxylic acid to form predictable hydrogen-bonded dimers makes these molecules excellent candidates for building complex, self-assembling supramolecular architectures. docbrown.info

Synthetic Methodology: Research is also focused on developing new catalytic methods for the transformation of the alkyne group in the presence of the carboxylic acid, enabling more efficient and selective syntheses of complex derivatives.

Table 2: Orthogonal Reactivity of Functional Groups
Functional GroupClass of ReactionsExamples
Carboxylic Acid (-COOH)EsterificationReaction with alcohols (e.g., methanol, ethanol) under acidic conditions
AmidationReaction with amines using coupling agents (e.g., DCC, EDC)
Acid Halide FormationReaction with thionyl chloride (SOCl₂) or oxalyl chloride
Internal Alkyne (-C≡C-)HydrogenationCatalytic reduction to the corresponding alkene (cis or trans) or alkane
HydrationAcid-catalyzed addition of water to form a ketone
HalogenationAddition of halogens (e.g., Br₂, Cl₂) across the triple bond

Scope and Objectives of the Comprehensive Research Outline

This article aims to provide a focused and scientifically grounded overview of this compound. The objective is to detail the chemical significance of its constituent parts, establish its position as a valuable tool in organic synthesis, and place it within the context of current research trends for aryloxy-alkyne carboxylic acids. By adhering strictly to these topics, this outline serves as a foundational guide to the chemical properties and synthetic potential of this specific molecule, avoiding discussion of aspects outside its core chemical nature.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-but-2-ynoxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O3/c1-2-3-8-14-10-6-4-9(5-7-10)11(12)13/h4-7H,8H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POHPBKCZMFMFRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CCOC1=CC=C(C=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 but 2 Ynyloxy Benzoic Acid and Its Advanced Derivatives

Phenolic O-Alkylation via Williamson Ether Synthesis Variants with Propargyl Halides

The cornerstone for the synthesis of 4-But-2-ynyloxy-benzoic acid is the Williamson ether synthesis, a robust and widely employed method for forming ethers. francis-press.commasterorganicchemistry.com This SN2 reaction involves the nucleophilic attack of a phenoxide ion on an alkyl halide. masterorganicchemistry.comchem-station.com In this specific synthesis, the starting material is typically a 4-hydroxybenzoic acid derivative, which is deprotonated to form the corresponding phenoxide. This phenoxide then reacts with a propargyl halide, such as 1-bromo-2-butyne, to introduce the but-2-ynyloxy moiety.

Optimization of Reaction Conditions and Solvent Effects

The efficiency of the Williamson ether synthesis is highly dependent on the reaction conditions, particularly the choice of solvent. Polar aprotic solvents are generally favored as they can solvate the cation of the phenoxide salt, thereby increasing the nucleophilicity of the phenoxide anion without solvating the anion itself. chem-station.comfrancis-press.com Solvents such as N,N-dimethylformamide (DMF) and acetonitrile (B52724) are commonly employed to promote the SN2 pathway. chem-station.com The selection of solvent can significantly influence reaction rates and yields, with optimal conditions often determined empirically.

For the synthesis of analogous aryl ethers, reaction parameters have been systematically investigated. The following table illustrates the impact of solvent and other conditions on the yield of related O-alkylation reactions.

Interactive Data Table: Optimization of O-Alkylation Conditions for 4-Hydroxybenzoic Acid Analogs

EntryStarting MaterialAlkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)Reference
14-Hydroxybenzoic AcidBenzyl ChlorideK2CO3Water (with surfactant)Reflux-~92 researchgate.net
2Methyl 4-hydroxybenzoateAllyl BromideNaHDMFRT0.67- chem-station.com
3Pyrimidin-2(1H)-one4-(Iodomethyl)pyrimidineK2CO3MeCNReflux1687 nih.gov
4Pyrimidin-2(1H)-one4-(Iodomethyl)pyrimidineK2CO3AcetoneReflux0.589 nih.gov

Note: This table presents data from the synthesis of similar compounds to illustrate the optimization of reaction conditions. Specific yields for this compound may vary.

Catalyst and Base Selection in Ether Formation

The choice of base is critical for the initial deprotonation of the phenolic hydroxyl group. Strong bases such as sodium hydride (NaH) are effective in generating the phenoxide anion. chem-station.com Alternatively, weaker bases like potassium carbonate (K₂CO₃) can also be used, often in conjunction with a polar aprotic solvent. nih.gov

In some variations of the Williamson ether synthesis, phase-transfer catalysts can be employed to facilitate the reaction between the aqueous phenoxide solution and the organic alkyl halide phase. jetir.org Quaternary ammonium (B1175870) salts, such as tetrabutylammonium (B224687) bromide, are common phase-transfer catalysts that shuttle the phenoxide anion into the organic phase, thereby accelerating the reaction. jetir.orgnih.gov The selection of the appropriate base and catalyst system is crucial for maximizing the yield and minimizing side reactions, such as C-alkylation or elimination.

Interactive Data Table: Base and Catalyst Systems in Williamson Ether Synthesis

EntrySubstrateAlkylating AgentBaseCatalystSolventYield (%)Reference
14-Hydroxybenzoic AcidBenzyl ChlorideK₂CO₃CTAB (surfactant)Water~92 researchgate.net
21-Methyl-7-methoxy-2-tetralone1,5-Dibromopentane50% aq. NaOHChiral Quaternary Ammonium SaltToluene- nih.gov
3PhenolBenzyl ChlorideSolid KOHTetra-n-butylphosphonium bromideSolid-Liquid PTCHigh jetir.org

Note: This table showcases various base and catalyst systems used in Williamson ether synthesis for related compounds.

Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods. researchgate.net For the synthesis of compounds analogous to this compound, green chemistry principles have been applied to the Williamson ether synthesis. One notable approach involves the use of water as a solvent in the presence of a surfactant, which acts as a phase-transfer catalyst. researchgate.net This method avoids the use of volatile and often toxic organic solvents.

Microwave-assisted organic synthesis (MAOS) and ultrasound-assisted synthesis are other green techniques that can significantly reduce reaction times and energy consumption. researchgate.netnih.govnih.govijrpas.com These methods can lead to higher yields and cleaner reactions by providing efficient and uniform heating. ijrpas.com For instance, the O-alkylation of 4-hydroxybenzoic acid has been successfully achieved with high yields in short reaction times using microwave irradiation. nih.gov

Derivatization Strategies of the Benzoic Acid Moiety

The carboxylic acid functionality of this compound serves as a versatile handle for further derivatization, allowing for the synthesis of a variety of advanced compounds.

Esterification Pathways for Precursor Synthesis

Esterification of the benzoic acid moiety is a common derivatization strategy. The Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid, is a classic method. quora.com To drive the equilibrium towards the ester product, the alcohol is often used in excess, serving as the solvent. youtube.com

Alternative and milder methods for esterification have also been developed. Solid acid catalysts, such as modified montmorillonite (B579905) K10 clay or zirconium-based catalysts, offer advantages in terms of ease of separation and reusability. nih.govmdpi.com These catalysts can promote the esterification of benzoic acids with various alcohols under solvent-free conditions, aligning with green chemistry principles. nih.gov

Interactive Data Table: Catalytic Systems for the Esterification of Benzoic Acid Derivatives

EntryCarboxylic AcidAlcoholCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
1Benzoic AcidMethanol[PyH][HSO4] (Ionic Liquid)-7016High researchgate.net
2Benzoic AcidMethanolPhosphoric acid modified Montmorillonite K10NoneReflux5>93 nih.gov
3Benzoic AcidMethanolZr/Ti Solid Acid---High mdpi.com
44-Nitrobenzoic AcidMethanolN-Bromosuccinimide-702092 masterorganicchemistry.com

Note: This table provides examples of different catalytic systems used for the esterification of benzoic acid and its derivatives.

Amidation and Peptide Coupling Reactions

The conversion of the carboxylic acid group to an amide is another important derivatization pathway. This is typically achieved by reacting this compound with an amine in the presence of a coupling reagent. peptide.compeptide2.comacademicjournals.orgebrary.netresearchgate.net Carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are widely used for this purpose. peptide.compeptide.com These reagents activate the carboxylic acid, facilitating nucleophilic attack by the amine. To suppress side reactions and reduce racemization in the case of chiral amines, additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often included. peptide.compeptide2.com

In the context of peptide synthesis, more advanced coupling reagents have been developed to ensure high yields and stereochemical integrity. academicjournals.orgebrary.netnih.gov Reagents such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) are highly efficient for forming peptide bonds. peptide.comresearchgate.net The choice of coupling reagent and reaction conditions is crucial for the successful synthesis of peptides and other amide derivatives of this compound.

Interactive Data Table: Common Coupling Reagents for Amide Bond Formation

Coupling ReagentAbbreviationKey FeaturesAdditivesReference
DicyclohexylcarbodiimideDCCWidely used, insoluble urea (B33335) byproductHOBt, HOSu peptide.compeptide.com
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimideEDCWater-soluble, easy workupHOBt, DMAP peptide.comresearchgate.netpeptide.com
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphateBOPHigh efficiency, minimal racemization- peptide.comresearchgate.net
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateHBTUHigh efficiency, rapid reactionsHOBt peptide2.com
(Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphatePyBOPEfficient, less hazardous byproducts than BOP- researchgate.net

Note: This table summarizes common coupling reagents used for the formation of amides from carboxylic acids.

Anhydride (B1165640) Formation and Reactivity

The conversion of a carboxylic acid to its corresponding anhydride is a fundamental transformation that activates the carboxyl group for further reactions, such as esterification or amidation. For this compound, the symmetric anhydride can be synthesized using established methods. A common laboratory procedure involves the dehydration of the carboxylic acid. For instance, reacting the acid with a dehydrating agent like acetic anhydride is a typical approach. wikipedia.org Another prevalent method is the reaction of the corresponding acid chloride (4-But-2-ynyloxy-benzoyl chloride) with the sodium salt of the acid (sodium 4-But-2-ynyloxy-benzoate). wikipedia.org

The reactivity of the resulting 4-But-2-ynyloxy-benzoic anhydride is characteristic of aromatic acid anhydrides. It serves as an efficient acylating agent. In the presence of a basic catalyst, such as 4-(dimethylamino)pyridine (DMAP), it can react with a wide range of alcohols or amines to form the corresponding esters or amides in high yields under mild, room-temperature conditions. nih.govresearchgate.net This method, often referred to as a mixed anhydride method when a different carboxylic acid is involved, is powerful for creating complex molecules, including macrocyclic lactones from ω-hydroxycarboxylic acids. nih.govresearchgate.net

Reaction Reagents Catalyst Product Key Feature
Anhydride FormationThis compound, Acetic AnhydrideAcid catalyst (e.g., H₃PO₄)4-But-2-ynyloxy-benzoic anhydrideDehydration reaction wikipedia.orgorgsyn.org
Esterification4-But-2-ynyloxy-benzoic anhydride, Alcohol (ROH)4-(dimethylamino)pyridine (DMAP)4-But-2-ynyloxy-benzoate esterHigh-yield acylation nih.gov
Lactonizationω-hydroxycarboxylic acid, 2-methyl-6-nitrobenzoic anhydride4-(dimethylamino)pyridine (DMAP)Macrocyclic lactoneIntramolecular esterification researchgate.net

Functionalization of the Alkyne Unit for Advanced Building Blocks

The terminal alkyne group in this compound is a highly versatile functional handle that can be elaborated into a variety of advanced building blocks. The reactivity of its C-H bond and the π-bonds allows for numerous transformations.

Methods for the differential dihydrofunctionalization of the alkyne are particularly powerful. A cooperative copper/palladium catalyst system can promote a three-component coupling of the terminal alkyne, an aryl halide, and a boron source like pinacolborane. nih.gov This process involves the hydrofunctionalization of both π-bonds in a single reaction, leading to the formation of benzylic alkyl boronates. nih.gov Mechanistic studies suggest the reaction proceeds through a copper-catalyzed hydroboration, followed by a second hydrocupration and subsequent palladium-catalyzed cross-coupling. nih.gov

Other functionalization strategies include:

Radical Additions: The alkyne can undergo radical addition-translocation-cyclization sequences to construct highly substituted cyclopentane (B165970) rings. researchgate.net

Metal-Free Functionalization: In a metal-free approach, a Frustrated Lewis Pair (FLP) can deprotonate the terminal alkyne, which can then react with an imine and a borane (B79455) in a one-pot, 1,1,2-trifunctionalization reaction. researchgate.net

These methodologies transform the simple alkyne into a stereochemically rich and densely functionalized moiety, significantly increasing the molecular complexity and synthetic potential of the parent molecule.

Regioselective Functionalization of the Aromatic Nucleus

Directing new functional groups to specific positions on the benzene (B151609) ring of this compound is crucial for creating complex derivatives. Modern synthetic methods, including directed ortho-metalation and C-H activation, offer precise control over this regioselectivity.

Directed ortho-metalation (DoM) is a powerful technique for functionalizing the positions ortho to a directing metalation group (DMG). wikipedia.org In this compound, both the carboxylic acid and the ether oxygen can act as DMGs. The carboxylic acid can be deprotonated to form a carboxylate, which is a potent DMG. organic-chemistry.orgnih.gov The molecule interacts with a strong base, typically an organolithium reagent like n-butyllithium or s-butyllithium, which complexes to the DMG's heteroatom. wikipedia.org This proximity effect increases the kinetic acidity of the adjacent ortho-protons, leading to selective deprotonation and formation of an aryllithium intermediate. wikipedia.orgorganic-chemistry.org

This intermediate can then be quenched with a wide variety of electrophiles to introduce new substituents specifically at the ortho position. The choice of base and reaction conditions can influence which DMG exerts primary control. For example, in related methoxybenzoic acids, treatment with s-BuLi/TMEDA at low temperatures can direct metalation ortho to the carboxylate, while using n-BuLi/t-BuOK can reverse this selectivity. organic-chemistry.orgnih.gov This tunability allows for the regioselective synthesis of contiguously substituted aromatic compounds that are otherwise difficult to access. unblog.fr

Parameter Description Outcome Reference
Directing Group Carboxylate (-COO⁻) or Alkoxy (-OR)Coordinates with organolithium reagent wikipedia.org
Base s-BuLi/TMEDA or n-BuLi/t-BuOKDetermines which ortho-position is deprotonated organic-chemistry.orgnih.gov
Electrophile E⁺ (e.g., I₂, R-CHO, CO₂)Introduces a new functional group at the ortho-position organic-chemistry.org
Regioselectivity HighFunctionalization occurs exclusively at the position ortho to the directing group wikipedia.orgunblog.fr

Transition metal-catalyzed C-H activation has emerged as a transformative strategy for the direct functionalization of C-H bonds, often in the later stages of a synthetic sequence. nih.govnih.gov For benzoic acids, the carboxyl group can serve as an effective directing group for various transition metal catalysts, including rhodium, ruthenium, and palladium. mdpi.comnih.gov

For instance, rhodium-catalyzed annulation of benzoic acids with alkynes can produce isocoumarin (B1212949) derivatives. mdpi.com The regioselectivity of this C-H activation is influenced by both steric and electronic factors of the substituents on the benzoic acid and the nature of the catalyst's supporting ligands. mdpi.com Similarly, ruthenium catalysts can mediate the ortho-C-H allylation of benzoic acids with allyl acetates under relatively mild conditions. nih.gov

These late-stage functionalization techniques are highly valuable as they allow for the direct modification of a core structure without the need for pre-functionalization (e.g., halogenation). This approach is atom-economical and enables the rapid generation of molecular diversity from a common intermediate like this compound. nih.govresearchgate.net The ability to introduce a wide array of functional groups with high regioselectivity makes C-H activation a cornerstone of modern synthetic chemistry. nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation of 4 but 2 Ynyloxy Benzoic Acid Systems

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy

Advanced Techniques for Micro- and Nanoscale Analysis

The study of 4-But-2-ynyloxy-benzoic acid at the micro- and nanoscale levels provides critical insights into its self-assembly and surface behavior, which are paramount for its application in thin films and molecular electronics. Scanning Probe Microscopy (SPM) techniques, such as Atomic Force Microscopy (AFM) and Scanning Tunneling Microscopy (STM), are instrumental in this regard. bruker.com

While direct experimental studies on this compound using these techniques are not extensively documented, the behavior of similar p-alkoxybenzoic acids offers a strong predictive framework. cadrek12.orgresearchgate.net These molecules are known to self-assemble on surfaces, forming well-ordered monolayers. This self-assembly is driven by the hydrogen bonding between the carboxylic acid groups and van der Waals interactions between the aromatic cores and alkyl chains.

Atomic Force Microscopy (AFM) would be employed to visualize the topography of self-assembled structures of this compound on a substrate, such as highly oriented pyrolytic graphite (B72142) (HOPG) or mica. redingerlab.lu By operating in tapping mode, it is possible to obtain high-resolution images of the molecular arrangement without disrupting the delicate monolayer. nih.gov The resulting images would likely reveal the formation of lamellar structures, characteristic of p-alkoxybenzoic acids.

Scanning Tunneling Microscopy (STM) , which requires a conductive substrate, could provide even greater detail, resolving the orientation of individual molecules within the self-assembled monolayer. redingerlab.lu For p-alkoxybenzoic acids, STM studies have shown that the molecules typically form hydrogen-bonded dimers, which then pack into rows. The presence of the but-2-ynyloxy group in this compound could introduce unique packing motifs due to the linear and rigid nature of the alkyne function, potentially leading to different surface arrangements compared to its saturated counterparts.

The table below summarizes the potential applications of these techniques for the analysis of this compound.

TechniqueInformation ObtainedExpected Observations for this compound
Atomic Force Microscopy (AFM) Surface topography, morphology of self-assembled structures.Formation of ordered monolayers, potentially with lamellar or herringbone packing.
Scanning Tunneling Microscopy (STM) High-resolution imaging of molecular arrangement, electronic properties of the surface.Visualization of individual hydrogen-bonded dimers and their packing. The but-2-ynyloxy group may influence the intermolecular spacing and overall packing symmetry.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

Study of Electronic Transitions and Conjugation Effects

The electronic absorption properties of this compound, as determined by UV-Vis spectroscopy, are dictated by the electronic transitions within the benzoic acid chromophore, modulated by the but-2-ynyloxy substituent. The UV-Vis spectrum of p-alkoxybenzoic acids in a non-polar solvent typically displays two main absorption bands. ajol.info

The more intense band, appearing at a lower wavelength (around 250-260 nm), is attributed to a π → π* transition within the aromatic ring. The second, less intense band at a longer wavelength (around 280-290 nm) is assigned to an n → π* transition associated with the carbonyl group of the carboxylic acid. ajol.info

The presence of the oxygen atom in the but-2-ynyloxy group acts as an auxochrome, donating electron density to the aromatic ring through resonance. This is expected to cause a bathochromic (red) shift in the π → π* transition compared to unsubstituted benzoic acid. The alkyne group, with its π-system, can also participate in conjugation, further influencing the electronic structure and the position of the absorption maxima.

The table below outlines the expected electronic transitions for this compound.

TransitionWavelength Range (nm) (Predicted)Description
π → π 250 - 265High-intensity absorption arising from the excitation of an electron from a π bonding orbital to a π antibonding orbital of the aromatic system.
n → π 280 - 295Lower-intensity absorption resulting from the excitation of a non-bonding electron from the carbonyl oxygen to a π antibonding orbital.

Photophysical Properties and Quantum Yield Analysis

While many aromatic carboxylic acids exhibit fluorescence, their emission is often weak. The fluorescence quantum yield (Φf), a measure of the efficiency of the fluorescence process, is a critical parameter for applications in optoelectronics and as fluorescent probes.

For benzoic acid and its derivatives, fluorescence quenching can occur through various mechanisms, including intermolecular hydrogen bonding and electron transfer processes. researchgate.net The but-2-ynyloxy substituent in this compound could influence the fluorescence properties. The introduction of an alkynyl group has been shown in some systems to increase the fluorescence quantum yield. nih.gov

A detailed photophysical study would involve measuring the fluorescence emission spectrum and determining the quantum yield in various solvents. The quantum yield is calculated relative to a standard with a known quantum yield. Due to the lack of specific experimental data for this compound, a precise quantum yield cannot be provided. However, it is anticipated to be in the lower range, characteristic of many benzoic acid derivatives.

Photophysical PropertyDescriptionExpected Value/Behavior for this compound
Fluorescence Emission Maximum (λem) The wavelength at which the highest fluorescence intensity is observed.Expected to be in the near-UV or blue region of the spectrum, with a Stokes shift (difference between absorption and emission maxima) typical for aromatic acids.
Fluorescence Quantum Yield (Φf) The ratio of photons emitted to photons absorbed.Likely to be low, but potentially enhanced by the but-2-ynyloxy group compared to simpler alkoxybenzoic acids.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural elucidation of organic molecules, providing the exact mass of the molecular ion and its fragments, which allows for the determination of the elemental composition. rsc.org

For this compound (C11H10O3), the expected exact mass of the molecular ion [M]+• can be calculated. The fragmentation pattern in electron ionization (EI) mass spectrometry would be characterized by several key bond cleavages. The most prominent fragmentation pathways for related alkoxybenzoic acids involve the loss of the alkoxy group and the cleavage of the ether bond.

The predicted fragmentation for this compound would likely proceed as follows:

Loss of the but-2-ynyloxy radical: Cleavage of the C-O ether bond to form a stable acylium ion.

Loss of carbon monoxide: Subsequent loss of CO from the acylium ion.

Cleavage within the but-2-ynyloxy chain: Fragmentation of the C4H5O side chain.

The table below lists the predicted major fragments and their corresponding exact masses.

Fragment IonFormulaPredicted m/zFragmentation Pathway
[M]+• [C11H10O3]+•190.06299Molecular Ion
[M - C4H5O]+ [C7H5O2]+121.02895Loss of the but-2-ynyloxy radical
[M - C4H5O - CO]+ [C6H5O]+93.03404Loss of CO from the acylium ion
[C4H5O]+ [C4H5O]+69.03404But-2-ynyloxy cation

X-Ray Diffraction Analysis for Solid-State Structure and Crystal Packing

X-ray diffraction (XRD) on single crystals provides definitive information about the three-dimensional arrangement of molecules in the solid state, including bond lengths, bond angles, and intermolecular interactions. researchgate.net The crystal structures of numerous p-alkoxybenzoic acids have been determined, and they consistently exhibit a common structural motif: the formation of centrosymmetric hydrogen-bonded dimers through the carboxylic acid groups. rsc.org

It is highly probable that this compound also forms such dimers in the solid state. These dimers are then expected to pack in a layered structure, with segregation of the aromatic cores and the but-2-ynyloxy chains into distinct regions. The linear and rigid nature of the but-2-ynyl group may lead to a more ordered and compact packing compared to flexible alkyl chains of similar length. This ordered packing is a prerequisite for the formation of liquid crystalline phases, a known property of many p-alkoxybenzoic acids. cadrek12.orgresearchgate.net

While a full crystal structure determination would provide the precise unit cell parameters, a prediction can be made based on the trends observed for other p-alkoxybenzoic acids, which often crystallize in monoclinic or triclinic systems.

Structural FeatureDescriptionExpected for this compound
Molecular Conformation The arrangement of atoms and functional groups in the molecule.The benzoic acid group is likely to be nearly planar, with the but-2-ynyloxy chain extending from the ring.
Hydrogen Bonding Strong intermolecular interactions involving the carboxylic acid groups.Formation of centrosymmetric dimers via O-H···O hydrogen bonds between the carboxyl groups.
Crystal Packing The arrangement of molecules in the crystal lattice.Layered structure with alternating aromatic and but-2-ynyloxy regions. Potential for π-π stacking between the aromatic rings.
Crystal System The symmetry of the unit cell.Likely to be monoclinic or triclinic.

Computational and Theoretical Investigations of 4 but 2 Ynyloxy Benzoic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. For a molecule like 4-But-2-ynyloxy-benzoic acid, DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-311G, would provide deep insights into its structural and electronic properties.

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule. Geometry optimization calculations find the lowest energy arrangement of the atoms, corresponding to the equilibrium geometry. For a flexible molecule like this compound, which has rotatable bonds in its ether linkage and alkyne group, a conformational analysis is crucial.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its ability to accept electrons. The energy difference between these two orbitals is the HOMO-LUMO gap, a critical parameter for determining a molecule's chemical reactivity and kinetic stability. researchgate.net

A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more reactive and can be easily excited. For this compound, the distribution of the HOMO and LUMO across the molecule would reveal the most probable sites for electrophilic and nucleophilic attacks. It is expected that the HOMO would be localized primarily on the electron-rich benzene (B151609) ring and the oxygen atom of the ether, while the LUMO might be distributed over the carboxylic acid group and the alkyne moiety.

Table 1: Hypothetical Frontier Molecular Orbital Energies and Properties for this compound

Parameter Predicted Value Significance
HOMO Energy ~ -6.5 eV Electron-donating ability
LUMO Energy ~ -1.5 eV Electron-accepting ability
Energy Gap (ΔE) ~ 5.0 eV Chemical reactivity and stability
Ionization Potential ~ 6.5 eV Energy required to remove an electron
Electron Affinity ~ 1.5 eV Energy released upon gaining an electron

Note: These values are illustrative and based on typical results for similar aromatic carboxylic acids. Actual values would require specific DFT calculations.

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks observed in infrared (IR) and Raman spectroscopy. By calculating these frequencies for the optimized geometry of this compound, a theoretical vibrational spectrum can be generated.

This theoretical spectrum is invaluable for interpreting experimental spectroscopic data. Each calculated vibrational mode can be animated and analyzed to assign specific peaks in the experimental spectrum to particular molecular motions, such as the O-H stretch of the carboxylic acid, the C=O carbonyl stretch, aromatic C-H bends, and the characteristic C≡C stretch of the alkyne group. Comparing theoretical and experimental spectra helps to confirm the molecule's structure and provides a detailed understanding of its bonding characteristics. For benzoic acid itself, the characteristic broad O-H stretching band is typically observed between 2500-3300 cm⁻¹, with the C=O stretch appearing near 1700 cm⁻¹.

A Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution within a molecule. It is plotted onto the molecule's electron density surface, using a color scale to indicate different potential values. Red regions signify areas of high electron density and negative electrostatic potential (prone to electrophilic attack), while blue regions indicate electron-deficient areas with positive potential (prone to nucleophilic attack). Green areas are typically neutral.

For this compound, the MEP map would likely show a strongly negative potential (red) around the oxygen atoms of the carboxylic acid and the ether linkage, highlighting these as sites for hydrogen bonding and interaction with electrophiles. Conversely, the hydrogen atom of the carboxylic acid's hydroxyl group would appear as a region of high positive potential (blue), indicating its acidity and role as a hydrogen bond donor.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a key tool for understanding the step-by-step pathways of chemical reactions, providing insights that are often difficult to obtain through experiments alone.

To study a chemical reaction involving this compound, such as its esterification or participation in a cycloaddition reaction via the alkyne group, computational methods can be used to map out the entire reaction pathway. This involves identifying and characterizing the structures and energies of reactants, intermediates, products, and, most importantly, the transition states that connect them.

A transition state is the highest energy point along the reaction coordinate, representing the energy barrier that must be overcome for the reaction to proceed. DFT calculations can locate these transient structures and calculate their energies. The energy difference between the reactants and the transition state is the activation energy, a critical factor determining the reaction rate. For instance, studies on the decarboxylation of benzoic acid have used DFT to calculate activation energies for different proposed mechanisms, helping to identify the most feasible pathway. A similar analysis for key transformations of this compound would provide fundamental insights into its reactivity and potential synthetic applications.

Reaction Coordinate Diagrams and Energy Barriers

Reaction coordinate diagrams are fundamental tools in computational chemistry for visualizing the energy profile of a chemical reaction as it progresses from reactants to products. These diagrams plot the potential energy of the system against the reaction coordinate, which represents the pathway of a reaction. The highest point on this pathway corresponds to the transition state, and the energy difference between the reactants and the transition state is the activation energy barrier.

For carboxylic acids like this compound, a common reaction studied computationally is the proton transfer between two molecules to form a hydrogen-bonded dimer. The energy barrier for this process is a critical parameter that influences the kinetics of dimerization. Theoretical calculations, often employing Density Functional Theory (DFT), can elucidate the geometry of the transition state and the magnitude of the energy barrier.

A hypothetical reaction coordinate diagram for the dimerization of this compound would illustrate the energy changes as two monomers approach, form a transition state where protons are partially transferred, and finally relax into the stable dimer configuration. The energy barrier for such a process would be influenced by the electronic nature of the but-2-ynyloxy substituent.

Table 1: Hypothetical Energy Barriers for Proton Transfer in Benzoic Acid Derivatives

CompoundMethodBasis SetEnergy Barrier (kcal/mol)
Benzoic AcidDFTB3LYP/6-311++G(d,p)7.2
4-Methoxybenzoic AcidDFTB3LYP/6-311++G(d,p)6.8
This compound DFTB3LYP/6-311++G(d,p)7.5 (Estimated)

Note: The value for this compound is an estimation based on the expected electron-withdrawing nature of the alkyne group, which could slightly increase the barrier compared to benzoic acid.

Molecular Dynamics (MD) Simulations for Conformational Landscape and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a collection of atoms, MD simulations can provide a detailed picture of the conformational landscape of a molecule and the nature of its intermolecular interactions.

For a flexible molecule like this compound, MD simulations can explore the various accessible conformations by rotating the rotatable bonds, such as the C-O bond of the ether linkage and the C-C single bonds within the but-2-ynyloxy group. The results of these simulations can be used to construct a potential energy surface, identifying the low-energy conformers and the energy barriers between them.

Furthermore, MD simulations of multiple this compound molecules can reveal the preferred modes of intermolecular association. These simulations can quantify the strength and geometry of hydrogen bonds forming the characteristic carboxylic acid dimers, as well as weaker interactions such as van der Waals forces and π-π stacking between the benzene rings.

Table 2: Representative Conformational Analysis of this compound from MD Simulations

Dihedral AngleConformerRelative Energy (kcal/mol)Population (%)
C(ar)-O-C-C(alkyne)Anti0.075
C(ar)-O-C-C(alkyne)Gauche1.225
O-C-C≡CStaggered0.090
O-C-C≡CEclipsed3.510

Note: This table presents a simplified, hypothetical representation of the conformational preferences that could be obtained from MD simulations.

Quantum Chemical Topology Analysis (AIM, NBO) for Bonding Characteristics and Charge Distribution

Quantum Chemical Topology analyses, such as the Quantum Theory of Atoms in Molecules (AIM) and Natural Bond Orbital (NBO) analysis, provide a detailed description of the electronic structure of a molecule. These methods partition the electron density to define atomic basins and analyze the nature of chemical bonds and intermolecular interactions.

Atoms in Molecules (AIM) Analysis: AIM theory, developed by Richard Bader, analyzes the topology of the electron density to characterize chemical bonding. Critical points in the electron density, where the gradient is zero, are used to identify atoms (nuclear critical points), bonds (bond critical points), rings (ring critical points), and cages (cage critical points). The properties of the electron density at a bond critical point, such as its magnitude and the Laplacian of the electron density, can distinguish between covalent and closed-shell (e.g., ionic, hydrogen bond, van der Waals) interactions. For this compound, AIM analysis would be used to quantify the covalent character of the bonds within the molecule and the nature of the hydrogen bonds in its dimer.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a localized picture of bonding in terms of Lewis-like structures. It transforms the delocalized molecular orbitals into a set of localized natural bond orbitals, which correspond to core electrons, lone pairs, and bonds. This analysis is particularly useful for understanding charge distribution and delocalization effects. For this compound, NBO analysis can provide insights into the hybridization of atomic orbitals, the natural atomic charges, and the extent of electron delocalization from the oxygen lone pairs into the aromatic ring and the alkyne system. The analysis of donor-acceptor interactions in the NBO framework can quantify the stabilizing effects of hyperconjugation.

Table 3: Hypothetical NBO Analysis Results for Key Atoms in this compound

AtomNatural Charge (e)HybridizationOccupancy of Lone Pair Orbitals
O (ether)-0.55sp²LP(1) 1.98, LP(2) 1.85
C (carbonyl)+0.75sp²-
O (carbonyl)-0.65sp²LP(1) 1.97, LP(2) 1.90
O (hydroxyl)-0.70sp²LP(1) 1.99, LP(2) 1.95

Note: The presented NBO data is hypothetical and serves to illustrate the type of information that can be obtained from such an analysis.

Reactivity and Reaction Mechanisms of 4 but 2 Ynyloxy Benzoic Acid

Mechanistic Pathways of Carboxylic Acid Group Transformations

Reactions involving the carboxylic acid group are fundamental to its utility as a chemical building block. wikipedia.org These transformations can occur at the carboxyl group itself or be influenced by its electronic effects on the benzene (B151609) ring. wikipedia.orgpatsnap.com The electron-withdrawing nature of the carboxyl group deactivates the aromatic ring toward electrophilic substitution and directs incoming electrophiles to the meta position. patsnap.comquora.com

Nucleophilic acyl substitution is a primary reaction pathway for carboxylic acids and their derivatives. This class of reaction involves the replacement of a leaving group attached to the acyl carbon with a nucleophile. masterorganicchemistry.com The general mechanism proceeds through a two-step addition-elimination sequence, involving a tetrahedral intermediate. libretexts.orguomustansiriyah.edu.iq While carboxylic acids themselves can react directly with certain nucleophiles, they are often converted into more reactive derivatives, such as acid chlorides or esters, to facilitate the substitution. uomustansiriyah.edu.iqlibretexts.org

For 4-But-2-ynyloxy-benzoic acid, these reactions allow for the modification of the carboxyl group. For instance, acid-catalyzed reaction with an alcohol (Fischer esterification) yields an ester, while reaction with thionyl chloride would convert it to a highly reactive acid chloride. This acid chloride can then readily react with a variety of nucleophiles, including amines to form amides, alcohols to form esters, and water to hydrolyze back to the carboxylic acid. uomustansiriyah.edu.iqlibretexts.org

Table 1: Nucleophilic Acyl Substitution Reactions of the Carboxylic Acid Moiety

Reaction Type Nucleophile Product Formed General Conditions
Esterification Alcohol (R'-OH) Ester Acid catalyst (e.g., H₂SO₄)
Amide Formation Amine (R'-NH₂) Amide Requires activation (e.g., to acid chloride) or coupling agents
Acid Anhydride (B1165640) Formation Carboxylate (R'-COO⁻) Acid Anhydride Requires activation (e.g., to acid chloride)

| Hydrolysis | Water (H₂O) | Carboxylic Acid | (Reaction of an activated derivative, e.g., ester or acid chloride) |

Decarboxylative functionalization involves the removal of the carboxylic acid group and its replacement with a new functional group. This strategy is a powerful tool for forming carbon-carbon and carbon-heteroatom bonds. nih.gov However, the decarboxylation of aryl carboxylic acids traditionally requires harsh conditions due to high activation barriers. nih.gov

Modern synthetic methods have enabled these transformations under milder conditions. One such approach involves a photoinduced ligand-to-metal charge transfer (LMCT) in copper carboxylates. nih.gov This process can generate an aryl radical from the benzoic acid at significantly lower temperatures than conventional methods. nih.gov This aryl radical can then be captured by a copper catalyst and undergo reductive elimination to form new bonds. nih.gov This mechanism has been successfully applied to achieve decarboxylative hydroxylation to synthesize phenols and amination to form anilines. nih.govrsc.org This pathway allows for the direct conversion of the carboxyl group of this compound into other valuable functional groups.

Table 2: Examples of Decarboxylative Functionalization

Functionalization Product Mechanistic Approach Key Features
Hydroxylation Phenol Photoinduced LMCT with Copper Catalysts nih.gov Mild conditions (e.g., 35 °C), broad substrate scope. nih.gov
Amination Aniline Palladium-catalyzed C-N cross-coupling after decarboxylation. rsc.org Can be applied to electron-rich benzoic acids and non-activated amines. rsc.org

| C-C Coupling | Biaryl | Transition-metal-mediated thermal decarboxylation. | Often requires high temperatures and ortho-substituents. nih.gov |

Alkyne Moiety Reaction Chemistry

The terminal alkyne group of this compound is a versatile functional handle for a variety of addition and cycloaddition reactions. Its reactivity is central to its use in bioconjugation and materials science, particularly through "click chemistry" reactions.

The Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) is a highly efficient and regioselective reaction that joins a terminal alkyne with an azide (B81097) to form a 1,4-disubstituted 1,2,3-triazole. wikipedia.orgnih.gov This reaction is the premier example of "click chemistry" due to its reliability, specificity, and mild reaction conditions. wikipedia.orgnih.gov

The mechanism is not a true concerted cycloaddition. nih.gov It involves the formation of a copper(I) acetylide intermediate. nih.gov The reaction is typically catalyzed by a Cu(I) source, which can be added directly (e.g., CuBr) or generated in situ from a Cu(II) salt (e.g., CuSO₄) with a reducing agent like sodium ascorbate. wikipedia.org The copper acetylide then reacts with the azide, proceeding through a series of copper-containing intermediates before cyclization and protonolysis release the stable 1,2,3-triazole product and regenerate the catalyst. nih.gov The use of ligands, such as tris(benzyltriazolylmethyl)amine (TBTA), can stabilize the Cu(I) catalyst and improve reaction outcomes. wikipedia.org

Table 3: Key Components in CuAAC Reactions

Component Example(s) Role in Mechanism
Copper(I) Source CuBr, CuI, [Cu(CH₃CN)₄]PF₆ The active catalyst that forms the copper acetylide. nih.gov
Copper(II) Source CuSO₄ Pre-catalyst that is reduced to Cu(I) in situ. wikipedia.org
Reducing Agent Sodium Ascorbate Reduces Cu(II) to the catalytically active Cu(I) state. wikipedia.org
Ligand TBTA, PMDETA Stabilizes the Cu(I) oxidation state and prevents side reactions. wikipedia.orgnih.gov

| Reactants | Terminal Alkyne, Azide | The building blocks that form the 1,2,3-triazole ring. wikipedia.org |

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is a bioorthogonal reaction that, like CuAAC, forms a triazole from an alkyne and an azide. However, it proceeds without the need for a cytotoxic copper catalyst. magtech.com.cnenamine.net The driving force for this reaction is not a catalyst but the high ring strain of a cyclic alkyne. magtech.com.cn

It is crucial to note that the terminal, linear alkyne moiety in this compound is not sufficiently reactive to participate in SPAAC. This reaction requires specially designed, strained cycloalkynes, such as cyclooctynes (e.g., BCN), dibenzocyclooctynes (e.g., DIBO, DBCO), or benzocyclononynes. enamine.netnih.govnih.gov The relief of this inherent ring strain during the [3+2] cycloaddition with an azide provides the activation energy for the reaction to proceed spontaneously at physiological temperatures. magtech.com.cnenamine.net Therefore, while SPAAC is a powerful tool in chemical biology, it is not a direct reaction pathway for the alkyne group present in this compound.

Table 4: Representative Strained Alkynes Used in SPAAC

Alkyne Abbreviation Full Name Key Feature
BCN Bicyclononyne High reactivity combined with a small size. enamine.net
DBCO Dibenzoazacyclooctyne One of the most reactive cyclooctynes in SPAAC. enamine.net
DIBO 4-Dibenzocyclooctynol Exhibits fast reaction rates and high stability. enamine.netnih.gov

| ADIBO | Aza-dibenzocyclooctyne | Optimized for large-scale preparations. magtech.com.cn |

Beyond cycloadditions with azides, the alkyne group can undergo various other functionalization reactions. These transformations provide access to a wide array of molecular structures.

Hydration: The acid-catalyzed hydration of the terminal alkyne, typically using mercuric sulfate (B86663) (HgSO₄) in aqueous sulfuric acid, follows Markovnikov's rule to produce an intermediate enol that tautomerizes to a methyl ketone.

Hydroamination: The addition of an N-H bond across the alkyne can be catalyzed by various transition metals to form enamines or imines, which can be subsequently reduced to amines.

Radical Difunctionalization: Photoredox-catalyzed reactions can achieve the difunctionalization of alkynes. For instance, a hydroxyalkyl and an aryl group can be added across the triple bond to create diversely functionalized E-allyl alcohols. nih.gov This method is compatible with a variety of functional groups, including carboxylic acids. nih.gov

Table 5: Selected Functionalization Reactions of the Alkyne Moiety

Reaction Type Reagents Product
Markovnikov Hydration H₂SO₄, H₂O, HgSO₄ Methyl Ketone
Hydroboration-Oxidation 1. Sia₂BH or 9-BBN; 2. H₂O₂, NaOH Aldehyde
Radical Difunctionalization Photoredox catalyst, radical precursor, nucleophile Multi-substituted alkene nih.gov

| Hydrohalogenation | H-X (e.g., HBr, HCl) | Vinyl halide |

Mechanistic Insights into Aromatic Ring Functionalization

The functionalization of the benzene ring of this compound is directed by the electronic properties of its two substituents: the electron-donating alkoxy group and the electron-withdrawing carboxylic acid group.

Electrophilic Aromatic Substitution

Electrophilic Aromatic Substitution (EAS) is a fundamental reaction for aromatic compounds. The mechanism proceeds in two main steps: attack of the aromatic ring on an electrophile to form a carbocation intermediate (the arenium ion), followed by deprotonation to restore aromaticity. masterorganicchemistry.com The regiochemical outcome of this reaction on a substituted benzene ring is determined by the nature of the substituents already present.

In this compound, the substituents are para to each other.

Carboxylic Acid Group (-COOH): This group is deactivating and a meta-director. Through resonance, it withdraws electron density from the aromatic ring, particularly at the ortho and para positions, making the meta positions (relative to the carboxyl group) the most favorable sites for electrophilic attack. quora.comyoutube.comwikipedia.org

But-2-ynyloxy Group (-O-CH₂-C≡C-CH₃): As an alkoxy group, it is activating and an ortho-, para-director. The oxygen atom donates electron density to the ring via resonance, stabilizing the arenium ion intermediate when the attack occurs at the ortho or para positions.

Since the two groups are para to one another, their directing effects are concerted. The activating but-2-ynyloxy group directs incoming electrophiles to its ortho positions (positions 3 and 5). The deactivating carboxylic acid group directs to its meta positions (also positions 3 and 5). This powerful reinforcing effect makes the 3- and 5-positions highly susceptible to electrophilic attack, leading to a high degree of regioselectivity.

Table 1: Directing Effects of Substituents in Electrophilic Aromatic Substitution

SubstituentTypeElectronic EffectDirecting Preference
-COOHDeactivatingElectron-WithdrawingMeta
-O-R (Alkoxy)ActivatingElectron-DonatingOrtho, Para

The reaction is thus predicted to yield 3,4-disubstituted or 3,4,5-trisubstituted benzoic acid derivatives.

Metal-Catalyzed C-H Bond Activation Mechanisms

Transition metal-catalyzed C-H bond activation is a powerful strategy for forming new carbon-carbon and carbon-heteroatom bonds directly from C-H bonds. rsc.org These reactions often rely on a directing group within the substrate to position the metal catalyst near a specific C-H bond, ensuring high regioselectivity.

For this compound, the carboxylic acid group can act as an effective directing group for ortho-C-H activation. nih.gov The mechanism typically involves the coordination of the carboxylate to the metal center, forming a metallacyclic intermediate. This brings the catalyst into close proximity to the C-H bonds at the 3- and 5-positions, facilitating their cleavage in a process often referred to as cyclometalation or concerted metalation-deprotonation.

While alkoxy groups can also influence the regioselectivity of C-H activation, this is often through weaker, non-covalent interactions. mdpi.com In this molecule, the strong directing capability of the carboxylic acid is expected to dominate, selectively functionalizing the ortho C-H bonds. A variety of transition metals, particularly palladium and rhodium, are commonly employed for this type of transformation on benzoic acids. nih.gov

Table 2: Common Catalytic Systems for C-H Activation of Benzoic Acids

Metal CatalystTypical ReactionDirecting Group
Palladium (Pd)Olefination, Arylation, AcetoxylationCarboxylic Acid
Rhodium (Rh)Annulation, AlkenylationCarboxylic Acid
Ruthenium (Ru)Allylation, AnnulationCarboxylic Acid

This methodology provides a step-economical route to synthesize complex, substituted benzoic acid derivatives from this compound.

Chemoselectivity and Regioselectivity in Multi-Functionalized Systems

The presence of multiple reactive sites in this compound—the aromatic ring, the carboxylic acid, the ether linkage, and the alkyne—makes chemoselectivity a critical consideration in its synthetic transformations. slideshare.netstudy.com

Regioselectivity refers to the preference for reaction at one position over another. As discussed, both electrophilic aromatic substitution and metal-catalyzed C-H activation on this molecule are expected to be highly regioselective, favoring functionalization at the 3- and 5-positions of the aromatic ring.

Chemoselectivity is the preferential reaction of one functional group over others. study.com By carefully selecting reagents and reaction conditions, it is possible to target a specific functional group within this compound.

Aromatic Ring: Can be functionalized via EAS (e.g., using Br₂/FeBr₃ for bromination) or C-H activation (e.g., using a Pd catalyst with an olefin for alkenylation) while leaving other groups intact.

Carboxylic Acid: Can be selectively converted to an ester (e.g., with an alcohol and acid catalyst) or an amide (e.g., with an amine and a coupling agent) without affecting the alkyne or the aromatic ring's core structure. wikipedia.org

Alkyne: The internal triple bond can participate in reactions such as metal-catalyzed coupling reactions, cycloadditions, or reduction, which are typically unreactive towards the aromatic ring or the carboxylic acid under neutral or specific catalytic conditions.

The ability to control both regio- and chemoselectivity allows for the stepwise and precise modification of this compound, making it a versatile building block in organic synthesis.

Table 3: Examples of Chemoselective Reactions on this compound

Target Functional GroupReaction TypeTypical Reagents
Aromatic RingElectrophilic BrominationBr₂, FeBr₃
Carboxylic AcidEsterificationCH₃OH, H₂SO₄ (cat.)
AlkyneCatalytic HydrogenationH₂, Lindlar's Catalyst
Carboxylic AcidAmide FormationSOCl₂, then R₂NH
Aromatic RingC-H OlefinationStyrene, Pd(OAc)₂

This selective reactivity underscores the sophisticated control that can be exerted in the chemistry of multi-functionalized molecules.

No Catalytic Role Documented for this compound in Scientific Literature

A comprehensive review of scientific databases and chemical literature reveals no specific documented applications of the chemical compound this compound in the field of catalysis. As such, providing a detailed article on its role as a ligand, catalyst, or promoter in homogeneous, heterogeneous, or organocatalytic processes is not possible based on currently available scientific information.

While the specific compound this compound lacks documentation in catalytic applications, the broader class of benzoic acid derivatives is widely utilized in various catalytic systems. The following sections provide a general overview of how these related compounds are employed, which may offer context on the potential, though unproven, roles for functionalized benzoic acids in catalysis.

Future Research Directions and Emerging Paradigms for 4 but 2 Ynyloxy Benzoic Acid

Integration with Automated Synthesis and High-Throughput Screening

The convergence of automated synthesis platforms and high-throughput screening (HTS) methodologies is set to revolutionize the exploration of 4-But-2-ynyloxy-benzoic acid's potential. Automated synthesis can rapidly generate libraries of derivatives by modifying the carboxylic acid, the aromatic ring, or the butynyl chain. This approach allows for the systematic exploration of the chemical space around the core structure, leading to the discovery of compounds with optimized properties for various applications.

High-throughput screening techniques can then be employed to rapidly evaluate the biological or material properties of these newly synthesized compounds. For instance, in drug discovery, HTS can be used to screen for compounds that exhibit desirable interactions with biological targets. Similarly, in materials science, HTS can identify derivatives with enhanced liquid crystal properties, thermal stability, or other functional characteristics. A methodology for the rapid determination of phenoxy carboxylic acids in water samples has been developed by combining dispersive solid phase extraction with direct analysis in real time mass spectrometry, allowing for high-throughput screening. nih.gov

ParameterValue
Limit of Detection 0.5 ng L⁻¹ to 2 ng L⁻¹
Recovery 79.9-119.1%
Relative Standard Deviation 0.23%-9.82% (≥5 replicates)
Analysis Time Minutes (including sample preparation)

Table 1: Performance Metrics of a High-Throughput Screening Method for Phenoxy Carboxylic Acids nih.gov

The data generated from these high-throughput experiments can be used to build structure-activity relationship (SAR) and structure-property relationship (SPR) models, which can, in turn, guide the design of next-generation compounds based on this compound.

In-Situ Spectroscopic Monitoring of Reactions

A deeper understanding of the reaction mechanisms involved in the synthesis and transformations of this compound can be achieved through the application of in-situ spectroscopic techniques. Techniques such as Fourier-transform infrared spectroscopy (FTIR), Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy allow for the real-time monitoring of reaction kinetics and the identification of transient intermediates.

For example, in-situ monitoring of the etherification reaction between a hydroxybenzoic acid and but-2-yn-1-ol could provide valuable insights into the reaction pathway, helping to optimize reaction conditions for higher yield and purity. The esterification of p-hydroxybenzoic acid with glucose has been studied, with the reaction products analyzed using FTIR, HPLC, and LC-MS methods. scispace.com This type of detailed analysis, if applied in real-time, could significantly enhance process control and understanding.

The development of advanced spectroscopic probes and data analysis methods will be crucial in extracting meaningful information from complex reaction mixtures. This knowledge will be instrumental in developing more efficient and robust synthetic protocols for this compound and its derivatives.

Development of Sustainable Synthesis Routes and Circular Economy Principles

In an era of increasing environmental consciousness, the development of sustainable synthesis routes for this compound is of paramount importance. This involves the use of renewable feedstocks, green solvents, and energy-efficient reaction conditions. One promising avenue is the utilization of lignin-based benzoic acid derivatives as starting materials. rsc.org Lignin, a major component of biomass, is an abundant and renewable resource that can be converted into valuable aromatic compounds.

Furthermore, the principles of a circular economy can be integrated into the lifecycle of products derived from this compound. This includes designing materials for recyclability and developing methods for the chemical upcycling of waste products back into valuable chemical feedstocks. The microbial synthesis of 4-hydroxybenzoic acid from renewable feedstocks represents a significant step towards sustainable production. nih.gov This whole-cell biocatalysis approach offers a more environmentally friendly alternative to conventional chemical methods. nih.gov

PrecursorProductConversion YieldTime
150 mM L-tyrosine128 ± 1 mM 4-hydroxybenzoic acid> 85%96 h

Table 2: Microbial Synthesis of 4-Hydroxybenzoic Acid nih.gov

Rational Design of New Functional Materials with Predictive Modeling

The unique molecular structure of this compound makes it an attractive candidate for the development of new functional materials. The rigid benzoic acid core, combined with the linear butynyl chain, can give rise to interesting self-assembly properties, making it a potential component of liquid crystals, polymers, and metal-organic frameworks (MOFs).

Predictive modeling, including density functional theory (DFT) calculations and molecular dynamics simulations, can play a crucial role in the rational design of these materials. researchgate.net These computational tools can be used to predict the electronic, optical, and mechanical properties of materials based on this compound before they are synthesized in the lab. For instance, DFT calculations have been used to study the influence of alkoxy substituents on the regioselectivity of rhodium-catalyzed annulation of benzoic acids with alkynes, providing insights that are valuable for designing new reactions. mdpi.com

By combining computational predictions with experimental validation, researchers can accelerate the discovery and development of new functional materials with tailored properties for specific applications, such as organic electronics, sensing, and catalysis.

Exploration of Novel Reactivities and Unexpected Transformations

The presence of both a carboxylic acid and an internal alkyne in this compound opens up a wide range of possibilities for exploring novel reactivities and unexpected chemical transformations. The alkyne group can participate in a variety of reactions, including cycloadditions, transition-metal-catalyzed cross-coupling reactions, and polymerization reactions.

Future research could focus on leveraging the interplay between the carboxylic acid and the alkyne to achieve novel transformations. For example, the carboxylic acid could act as an internal directing group to control the regioselectivity of reactions at the alkyne. An investigation into the rhodium-catalyzed annulation of 3-methoxybenzoic acid with alkynes has shown that the reaction predominantly yields sterically unfavorable 5-methoxyisocoumarins, with the ratio of regioisomers being dependent on the nature of the alkyne and the supporting ligand. mdpi.com

The exploration of such novel reactivities could lead to the discovery of new synthetic methodologies and the creation of complex molecular architectures that are not accessible through conventional methods. This fundamental research will not only expand our understanding of chemical reactivity but also provide new tools for the synthesis of advanced materials and biologically active molecules.

Q & A

Basic Questions

Q. What are the common synthetic routes for 4-But-2-ynyloxy-benzoic acid, and what reaction conditions are critical for achieving high yields?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or esterification reactions. For example, introducing the but-2-ynyloxy group to the benzoic acid core may require coupling reagents like sodium methoxide under controlled pH and temperature (40–60°C). Solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) are often used to enhance reactivity . Critical parameters include avoiding moisture (to prevent hydrolysis) and monitoring reaction progress via TLC or HPLC to isolate intermediates .

Q. Which analytical techniques are recommended for characterizing the purity and structural integrity of this compound?

  • Methodological Answer : Nuclear magnetic resonance (NMR, ¹H and ¹³C) confirms structural integrity by identifying protons and carbons in the but-2-ynyloxy and benzoic acid moieties. Mass spectrometry (MS) validates molecular weight, while HPLC (≥95% purity) ensures product homogeneity. Infrared (IR) spectroscopy can detect functional groups like the carboxylic acid (-COOH) and alkyne (C≡C) .

Q. What are the primary research applications of this compound in chemical and biological studies?

  • Methodological Answer : In chemistry, it serves as a precursor for synthesizing polymers or metal-organic frameworks (MOFs) due to its rigid alkyne group. Biologically, its derivatives are explored for enzyme inhibition (e.g., cyclooxygenase) via structure-activity relationship (SAR) studies. The but-2-ynyloxy group’s electron-withdrawing properties may enhance binding affinity in drug design .

Q. What safety precautions should be observed when handling this compound in laboratory settings?

  • Methodological Answer : Use personal protective equipment (PPE), including nitrile gloves and goggles, to avoid skin/eye contact. Work in a fume hood to prevent inhalation of fine particles. Store in a dry, cool environment (<25°C) away from oxidizers. Spills should be neutralized with inert absorbents and disposed of as hazardous waste .

Advanced Questions

Q. How can reaction conditions be optimized to minimize side reactions during the synthesis of this compound derivatives?

  • Methodological Answer : Side reactions like alkyne polymerization or ester hydrolysis can be mitigated by using anhydrous solvents (e.g., distilled THF) and inert atmospheres (N₂/Ar). Catalytic amounts of Cu(I) or Pd may suppress alkyne side reactions. Kinetic studies via in-situ IR or Raman spectroscopy help identify optimal temperature windows .

Q. What strategies are effective in resolving contradictory spectroscopic data (e.g., NMR vs. MS) when analyzing novel derivatives?

  • Methodological Answer : Contradictions often arise from isotopic patterns (MS) vs. coupling constants (NMR). Use high-resolution MS (HRMS) to confirm molecular formulas and 2D NMR (COSY, HSQC) to resolve overlapping signals. Computational tools like density functional theory (DFT) can simulate spectra to validate experimental data .

Q. How does the electronic nature of the but-2-ynyloxy substituent influence the reactivity and stability of this compound under different pH conditions?

  • Methodological Answer : The electron-withdrawing alkyne group increases the acidity of the benzoic acid (lower pKa), enhancing solubility in basic media. Stability studies in buffers (pH 1–12) show degradation at extremes (pH <2 or >10), requiring formulation in neutral conditions for biological assays .

Q. What computational modeling approaches are suitable for predicting the biological activity or material properties of derivatives?

  • Methodological Answer : Molecular docking (AutoDock, Schrödinger) predicts binding modes with target proteins (e.g., kinases). For material science, DFT or molecular dynamics (MD) simulations assess interactions in MOFs or polymer matrices. QSAR models correlate substituent effects (e.g., alkyl chain length) with bioactivity .

Notes

  • Advanced questions emphasize experimental design and data reconciliation, aligning with academic research rigor.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.